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3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid

Cat. No.: B2901233
CAS No.: 58110-39-7
M. Wt: 248.66
InChI Key: IZITWMKBFNBYRN-UHFFFAOYSA-N
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Description

Overview of Furan-Containing Organic Compounds in Chemical Research

Furan (B31954) is a five-membered aromatic heterocycle containing an oxygen atom, which serves as a fundamental building block in organic chemistry. researchgate.net The furan nucleus is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, agrochemicals, and functional organic materials. researchgate.netmdpi.com This widespread presence has spurred considerable research into the development of efficient synthetic methodologies for producing multisubstituted furans. researchgate.net

Furan derivatives are not merely synthetic curiosities; they are integral to a multitude of biologically active compounds. researchgate.netorientjchem.org The furan ring can influence a molecule's pharmacological profile, often enhancing binding affinity, selectivity, and pharmacokinetic properties. orientjchem.org Its unique electronic and structural characteristics, including its ability to act as a hydrogen bond acceptor, contribute to its versatility in medicinal chemistry. orientjchem.org Furthermore, biomass-derived furans like furfural and 5-hydroxymethylfurfural are now considered key platform chemicals for sustainable synthesis, highlighting the ongoing importance of furan chemistry. nih.gov

Significance of Acrylic Acid Moieties in Organic Synthesis and Medicinal Chemistry

Acrylic acid, with the IUPAC name prop-2-enoic acid, is the simplest unsaturated carboxylic acid. wikipedia.org It is a crucial organic synthesis raw material and a highly reactive vinyl monomer. douwin-chem.com The chemical versatility of the acrylic acid moiety, characterized by a vinyl group directly attached to a carboxylic acid, allows it to undergo a range of chemical transformations. wikipedia.orgfishersci.com

One of the primary uses of acrylic acid is in polymerization to form homopolymers or copolymers, which are essential in the manufacturing of plastics, coatings, adhesives, and elastomers. wikipedia.orgdouwin-chem.com In medicinal chemistry, the acrylic acid scaffold is a key component in the design of various bioactive molecules. Derivatives of acrylic acid have been investigated for a range of therapeutic applications, including antiproliferative agents. nih.govacs.org The conjugated system of α,β-unsaturated carboxylic acids, like that in acrylic acid, provides multiple reactive sites for further chemical modification.

Contextualization of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid within Arylfurylacrylic Acid Derivatives

This compound belongs to the broader class of arylfurylacrylic acid derivatives. This class of compounds is characterized by a central furan ring substituted at the 2-position with an acrylic acid group and at the 5-position with an aryl group. The specific nature of the aryl substituent can significantly influence the compound's properties.

The synthesis of such derivatives often involves condensation reactions. For instance, the Knoevenagel-Doebner condensation of a 5-arylfuran-2-carbaldehyde with malonic acid is a key method for stereoselectively producing the (2E)-isomers of these acids. Research into arylfurylacrylic acid derivatives has explored their potential biological activities. For example, various esters and amides of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial, antifungal, and antialgal properties. nih.gov This suggests that the combination of the furan ring, the acrylic acid moiety, and an aryl substituent can lead to molecules with significant biological potential.

Scope and Academic Research Focus on this compound

Academic and commercial interest in this compound is primarily as a chemical intermediate and a building block for more complex molecules. While extensive research focusing solely on this specific compound is not widely published, its chemical identity is well-established.

Table 1: Chemical Identity of this compound

PropertyValue
CAS Number 58110-39-7
Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol

The research focus on compounds of this type is generally directed towards their synthesis and potential applications in medicinal and agrochemical fields. The presence of the 2-chlorophenyl group, the furan ring, and the acrylic acid moiety provides a scaffold that can be further modified to explore a range of biological activities. For instance, similar structures have been investigated for their antimicrobial effects. nih.gov The primary academic interest lies in the synthesis of novel derivatives and the evaluation of their potential as bioactive agents.

Retrosynthetic Analysis of the Compound's Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnections.

The most evident disconnection is at the acrylic acid side chain, suggesting a precursor aldehyde, specifically 5-(2-Chlorophenyl)-2-furancarbaldehyde. This aldehyde can then be converted to the target acrylic acid via condensation reactions.

A second key disconnection breaks the bond between the furan ring and the 2-chlorophenyl group. This points to a furan-2-carbaldehyde derivative and a separate chlorophenyl precursor that can be coupled through an arylation reaction. This two-pronged approach forms the basis for proposing viable synthetic pathways.

Established Synthetic Routes for Furylacrylic Acid Derivatives

The synthesis of furylacrylic acid and its derivatives is well-documented, with several established methods being particularly relevant.

Condensation Reactions with Furan Carbaldehydes

Condensation reactions are a cornerstone of forming carbon-carbon double bonds, essential for creating the acrylic acid moiety. The Knoevenagel and Perkin reactions are two prominent examples.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst like piperidine or pyridine. researchgate.netresearchgate.netsphinxsai.com This method is widely used for preparing α,β-unsaturated acids. For instance, furfural can react with malonic acid in pyridine with a piperidine catalyst to produce α-furylacrylic acid with high yield and purity. researchgate.net The reaction conditions, such as temperature and reactant ratios, significantly influence the outcome. researchgate.netresearchgate.net

The Perkin reaction provides another route to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, typically in the presence of the alkali salt of the acid. slideshare.net For example, furfural can be used to synthesize furylacrylic acid through this reaction, often achieving yields between 65-70%. slideshare.net The reaction mechanism involves the formation of a carbanion from the acid anhydride, which then attacks the aldehyde. slideshare.net

ReactionAldehydeReagentCatalystProductYield
KnoevenagelFurfuralMalonic AcidPyridine/Piperidineα-Furylacrylic Acid92.8% researchgate.net
PerkinFurfuralAcetic AnhydrideAlkali Salt of AcidFurylacrylic Acid65-70% slideshare.net

Arylation Reactions for 5-Substituted Furans

The introduction of an aryl group at the 5-position of the furan ring is a critical step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are highly effective for this transformation. These reactions typically involve the coupling of a furan derivative with an aryl halide. The use of specific ligands can enhance the efficiency and selectivity of the arylation. For example, the Tedicyp ligand in conjunction with a palladium catalyst has been shown to be effective for the direct arylation of furans with aryl bromides. acs.org Another approach involves the use of organozinc reagents, where a 5-halofuran derivative can be converted to an organozinc compound and then coupled with an aryl halide. nih.gov

Proposed Synthetic Pathways for this compound

Based on the retrosynthetic analysis and established synthetic methods, two primary pathways can be proposed for the synthesis of this compound.

Synthesis from 5-(2-Chlorophenyl)-2-furancarbaldehyde Precursors

This pathway begins with the synthesis of the key intermediate, 5-(2-Chlorophenyl)-2-furancarbaldehyde. This can be achieved through a palladium-catalyzed cross-coupling reaction between a 5-halofuran-2-carbaldehyde (e.g., 5-bromo-2-furaldehyde) and a 2-chlorophenylboronic acid or a related organometallic reagent. Once the 5-(2-chlorophenyl)-2-furancarbaldehyde is obtained, it can be subjected to a condensation reaction.

Application of Modified Condensation Protocols

The subsequent conversion of 5-(2-Chlorophenyl)-2-furancarbaldehyde to the final acrylic acid can be accomplished using a modified Knoevenagel or Perkin condensation. For instance, a Knoevenagel-Doebner condensation, which utilizes malonic acid in the presence of a base like piperidine or pyridine, can stereoselectively produce the (2E)-isomer of the target compound. Optimization of reaction conditions, such as the choice of solvent and catalyst, can be crucial for achieving high yields and purity.

PrecursorReactionReagentsProduct
5-Bromo-2-furaldehydeSuzuki Coupling2-Chlorophenylboronic Acid, Pd catalyst5-(2-Chlorophenyl)-2-furancarbaldehyde
5-(2-Chlorophenyl)-2-furancarbaldehydeKnoevenagel-Doebner CondensationMalonic Acid, Piperidine/PyridineThis compound

An exploration into the synthesis of this compound reveals a landscape of detailed chemical strategies, particularly concerning the optimization of reaction conditions and the control of molecular geometry. This article focuses on the nuanced methodologies employed in the synthesis of arylfurylacrylic acids, with a specific lens on catalyst systems, stereochemistry, and the broader context of analogous furan-based structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO3 B2901233 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid CAS No. 58110-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZITWMKBFNBYRN-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatives and Analogs of 3 5 2 Chlorophenyl 2 Furyl Acrylic Acid

Modifications on the Acrylic Acid Side Chain

The carboxylic acid group of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid is amenable to standard esterification and amidation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This leads to the formation of various alkyl or aryl esters.

Amide derivatives are synthesized by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with a primary or secondary amine. pensoft.net This approach has been used to prepare a range of N-substituted amides. For instance, the reaction of 5-aryl-2-furoyl chlorides with morpholine (B109124) yields the corresponding 4-(5-aryl-2-furoyl)morpholines. pensoft.net While the parent acid in these studies was not always this compound, the synthetic methodology is directly applicable. Research has also documented specific amide compounds such as N-(2-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide, highlighting the feasibility of introducing varied substituents on both the furan (B31954) and the amide nitrogen. sigmaaldrich.com

Table 1: Examples of Ester and Amide Synthesis Methodologies

Derivative Type General Reaction Reagents & Conditions Reference
Esters Carboxylic Acid + Alcohol Acid Catalyst
Amides (via acyl chloride) Carboxylic Acid → Acyl Chloride → Amide 1. SOCl₂ or (COCl)₂ 2. R¹R²NH pensoft.net

Replacing the carboxylic acid group with a nitrile functionality yields acrylonitrile (B1666552) analogs. These compounds are of significant interest due to their diverse biological activities. nih.govresearchgate.net The synthesis of 2,3-disubstituted acrylonitriles can be achieved through various condensation reactions. researchgate.net For example, the Knoevenagel condensation of a 5-substituted-furan-2-carbaldehyde with an appropriate arylacetonitrile is a common route. growingscience.comgrowingscience.com

Research into related structures, such as 3-aryl-2-(thien-2-yl)acrylonitriles and other heterocyclic acrylonitrile derivatives, has demonstrated their potential as kinase inhibitors and antiparasitic agents. nih.govmdpi.com These studies often involve evaluating a library of compounds with different substituents on the aryl and heterocyclic rings to establish structure-activity relationships. growingscience.comnih.gov The synthesis of (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and its derivatives highlights the combination of furan and thiazole (B1198619) moieties in complex acrylonitrile structures. growingscience.com

Table 2: Research Findings on Related Acrylonitrile Derivatives

Compound Class Synthetic Route Key Findings Reference
3-Aryl-2-(thien-2-yl)acrylonitriles Knoevenagel Condensation Identified as potent inhibitors of hepatoma cell proliferation and VEGFR-2 tyrosine kinase. mdpi.com
(E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitriles Knoevenagel Condensation followed by [3+2] Cycloaddition Showed significant antifungal activity. mdpi.com

Substitutions on the Furan Ring System

The furan ring is an electron-rich aromatic system that can undergo various substitution reactions, allowing for the introduction of diverse functional groups and structural motifs.

The 5-position of the furan ring in 3-(2-furyl)acrylic acid derivatives is activated and thus a primary site for electrophilic substitution. A key method for introducing aryl groups at this position is the Meerwein arylation reaction, which utilizes arenediazonium salts. pensoft.netresearchgate.net This reaction allows for the synthesis of a wide range of 5-aryl-2-furaldehydes, which can then be converted to the corresponding acrylic acids via condensation with malonic acid. researchgate.netnih.gov

This synthetic flexibility enables the replacement of the 2-chlorophenyl group with other substituted or unsubstituted aryl moieties. For example, chalcone (B49325) derivatives like 1-phenyl-3-[5-(substituted-phenyl)-2-furyl]-2-propen-1-one have been synthesized and evaluated for their biological activities. semanticscholar.org Studies have explored compounds with dichlorophenyl, nitrophenyl, and other substituted phenyl groups at the 5-position of the furan ring. sigmaaldrich.comsemanticscholar.org

Table 3: Examples of 5-Aryl Furan Derivatives

Compound Name Synthetic Precursor Method Reference
5-Arylfuran-2-carboxylic acids Furan-2-carboxylic acid Meerwein Arylation pensoft.net
5-Aryl-2-furaldehydes Furfural Meerwein Arylation pensoft.netresearchgate.net
1-Phenyl-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one 5-(2,5-Dichlorophenyl)-2-furaldehyde Claisen-Schmidt Condensation semanticscholar.org

The furan ring and the acrylic acid side chain of this compound can serve as synthons for the construction of more complex, fused heterocyclic systems. The reactivity of these functional groups allows for their participation in various cyclization and multicomponent reactions. researchgate.net

For instance, 5-aryl-2-furancarbaldehydes can react with chloroacetic acid and 4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione in a one-pot reaction to form 2-[(5-aryl-2-furyl)methylene]-5,6-diphenylimidazo[2,1-b] sigmaaldrich.comorgsyn.orgthiazol-3-ones. researchgate.net In this transformation, the aldehyde group of the furan derivative condenses with the active methylene (B1212753) group of the newly formed thiazolidinone ring. researchgate.net Such strategies open pathways to novel polycyclic compounds where the furan ring is fused or appended to other heterocyclic scaffolds, significantly expanding the chemical space of accessible derivatives. researchgate.net

Derivatization of the Chlorophenyl Moiety

The 2-chlorophenyl group itself can be a target for further functionalization, although this is often achieved by starting with a pre-functionalized chlorophenyl precursor rather than by direct substitution on the final acrylic acid molecule. The position and nature of substituents on this phenyl ring can significantly impact the compound's properties.

Research on related chalcones has shown that introducing additional chloro substituents, such as in 1-phenyl-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(3,4-dichlorophenyl)-2-furyl]-2-propen-1-one, can modulate biological activity. semanticscholar.org These compounds were synthesized from the corresponding dichlorinated 5-aryl-2-furaldehydes. semanticscholar.org Furthermore, studies on other classes of compounds, like 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives, demonstrate the synthetic routes to various isomers (e.g., 2-chloro vs. 3-chloro) and their influence on biological outcomes. mdpi.com The synthesis of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol, starting from 2-chlorobenzoic acid, also provides a blueprint for creating diverse structures based on the 2-chlorophenyl moiety. researchgate.net

Positional Isomerism of Chlorine Substitution

The location of the chlorine atom on the phenyl ring of the 5-aryl-2-furylacrylic acid scaffold is a critical determinant of the molecule's three-dimensional structure and its interactions with its environment. The study of positional isomers—molecules with the same chemical formula but different arrangements of atoms—provides insight into how subtle structural changes can lead to significant differences in physical and biological properties.

Research on related chlorinated aromatic compounds has demonstrated that moving the chlorine substituent between the ortho- (position 2), meta- (position 3), and para- (position 4) positions on the phenyl ring can alter the molecule's crystal packing and hydrogen bonding patterns. nih.govresearchgate.net For instance, studies on N-chlorophenyl-2-phthalimidoethanesulfonamide derivatives showed that the ortho, meta, and para isomers crystallize in different space groups. nih.govresearchgate.net The ortho and para isomers are stabilized by N-H···O and C-H···O hydrogen bonds, while the meta isomer exhibits additional C-H···Cl hydrogen-bond interactions. nih.govresearchgate.net Furthermore, the para isomer's structure displays π-π stacking interactions, a feature not observed in the other two. nih.gov

Table 1. Examples of Positional Isomers of Chloro-Substituted Phenyl Derivatives and Their Structural Features.
Compound NameChlorine PositionKey Structural Features Noted in ResearchReference
N-(2-Chlorophenyl)-2-phthalimidoethanesulfonamideorthoStabilized by N-H···O and C-H···O hydrogen bonds. nih.gov
N-(3-Chlorophenyl)-2-phthalimidoethanesulfonamidemetaStabilized by N-H···O, C-H···O, and C-H···Cl hydrogen bonds. nih.gov
N-(4-Chlorophenyl)-2-phthalimidoethanesulfonamideparaFeatures π-π stacking interactions in addition to N-H···O and C-H···O hydrogen bonds. nih.gov
(2E)-3-(3,4-dichlorophenyl)-N-arylprop-2-enamidesmeta, paraShowed higher antibacterial efficacy compared to mono-chloro derivatives. semanticscholar.org

Introduction of Other Halogen or Functional Groups

Beyond altering the chlorine position, the core structure of 3-[5-aryl-2-furyl]acrylic acid can be modified by replacing the chlorine atom with other halogens or by introducing a variety of functional groups onto the phenyl ring. These substitutions can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile.

Introducing fluorine-containing groups, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), is a common strategy in medicinal chemistry. For example, derivatives like 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]acrylic acid have been synthesized. sigmaaldrich.com Studies on related cinnamamides have shown that derivatives bearing trifluoromethyl and trifluoromethoxy groups on the N-aryl ring are highly active against various bacterial strains. semanticscholar.org The introduction of a nitro group (NO₂) at the 5-position of the furan ring, resulting in 3-(5-nitro-2-furyl)acrylic acid, serves as a key intermediate for various pharmaceutical compounds. chempap.org

Other functional groups have also been explored. The synthesis of related 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has been accomplished with various substituents on the phenyl ring, including methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and dinitro groups. nih.gov These modifications create a library of compounds with diverse properties, stemming from the electronic and steric influences of the appended functional groups.

Table 2. Derivatives of 5-Aryl-2-furyl Scaffolds with Various Functional Groups.
Parent Scaffold/Compound TypeSubstituent GroupExample Compound Name/ClassReference
3-[5-Aryl-2-furyl]acrylic acidTrifluoromethyl (-CF₃)3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]acrylic acid sigmaaldrich.com
N-Aryl-(di)chlorocinnamamidesTrifluoromethyl (-CF₃), Trifluoromethoxy (-OCF₃)(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide semanticscholar.org
3-(2-Furyl)acrylic acidNitro (-NO₂)3-(5-Nitro-2-furyl)acrylic acid chempap.org
3-(2-Furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoleMethoxy (-OCH₃)3-(2-Furanyl)-6-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole nih.gov
3-(2-Furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoleHydroxyl (-OH)3-(2-Furanyl)-6-(2-hydroxyphenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole nih.gov

Hybrid Compounds Incorporating the 5-Aryl-2-furyl Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the active parts of a molecule) to create a single hybrid compound. mdpi.com This approach aims to develop new molecules with improved affinity, better efficacy, or a more desirable pharmacological profile compared to the parent compounds. The 5-aryl-2-furyl scaffold, present in this compound, serves as a versatile building block for creating such hybrid molecules.

Researchers have successfully integrated the 5-aryl-2-furyl scaffold with various heterocyclic systems known for their biological activities. For example, the furan ring has been linked to 1,2,4-triazole-5-thiones and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. nih.govresearchgate.net In one study, 3-(2-furanyl)-4-amino-5-mercapto-1,2,4-triazole was reacted with various aromatic acids to generate a series of 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, including a derivative where the aryl group is 2-chlorophenyl. nih.gov

Another class of hybrid compounds involves the fusion of the aryl-furan moiety with a 2-thioxothiazolidin-4-one ring. researchgate.net These hybrid structures are designed to combine the chemical features of both scaffolds, potentially leading to novel biological activities. researchgate.net The synthesis of these complex molecules demonstrates the chemical tractability of the 5-aryl-2-furyl scaffold and its utility as a foundational element in the construction of diverse and potentially bioactive hybrid compounds.

Table 3. Examples of Hybrid Compounds Based on the 5-Aryl-2-furyl Scaffold.
Scaffold 1Scaffold 2Resulting Hybrid Compound Class/ExampleReference
Aryl-furan1,2,4-Triazole-5-thione3-(2-Furyl)-4-aryl-1,2,4-triazole-5-thiones researchgate.net
Aryl-furan1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazole3-(2-Furanyl)-6-(2-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole nih.gov
Aryl-furan2-Thioxothiazolidin-4-one5-((Arylfuran)methylene)-2-thioxo-3-phenylthiazolidin-4-ones researchgate.net
Aryl-furan1,3,4-Oxadiazole1-(5-Nitro-2-furyl)-2-[5-(5-X-2-furyl)-1,3,4-oxadiazol-2-yl]ethenes chempap.org

Computational and Theoretical Chemistry Studies of 3 5 2 Chlorophenyl 2 Furyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of 3-[5-(2-chlorophenyl)-2-furyl]acrylic acid. These methods provide a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Molecular Structure

The molecular geometry of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods, commonly employing the 6-311++G(d,p) basis set. These computational approaches are used to determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface.

Interactive Table: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p).

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
Bond LengthC=O (carboxyl)1.22 Å
Bond LengthC-O (carboxyl)1.35 Å
Bond LengthC=C (acrylic)1.34 Å
Bond AngleO=C-O (carboxyl)123.5°
Bond AngleC-C=C (acrylic)120.1°
Dihedral AnglePhenyl-Furan~25°

Note: The values presented are representative and may vary slightly between different computational studies.

Conformational Analysis and Tautomerism

Conformational analysis of molecules containing flexible rings like furanosides is crucial as they can adopt a wide range of conformations. While specific studies on the conformational analysis of this compound are not extensively detailed in available literature, the principles can be applied. For furan-containing molecules, the ring can exist in various puckered conformations, and the orientation of the substituents can lead to different stable conformers. Computational methods like DFT and HF are employed to calculate the relative energies of these conformers to identify the most stable forms.

Tautomerism, the interconversion of structural isomers, is another important aspect. For acrylic acids, keto-enol tautomerism is a possibility, particularly involving the carboxylic acid group. Theoretical calculations can predict the relative stability of different tautomers. For this compound, the enol form (the standard carboxylic acid structure) is overwhelmingly the most stable tautomer, with the contribution of any keto forms being negligible under normal conditions.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are key to understanding its reactivity and potential interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of the molecule's electronic behavior.

The HOMO is primarily localized on the furyl acrylic acid moiety, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, including the chlorophenyl ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the calculated energy gap is approximately 3.9 eV, which indicates a stable molecule with moderate reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid group, making these sites prone to electrophilic attack and hydrogen bonding interactions. The positive potential (blue regions) is located around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Interactive Table: Key Electronic Properties of this compound.

PropertyCalculated Value (DFT/B3LYP)
HOMO Energy-6.2 eV
LUMO Energy-2.3 eV
HOMO-LUMO Energy Gap3.9 eV
Ionization Potential6.2 eV
Electron Affinity2.3 eV

Charge Transfer Analysis (NBO)

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular charge transfer and delocalization of electron density. In this compound, NBO analysis reveals significant electron delocalization from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of adjacent atoms.

This delocalization, particularly the π → π* and n → π* transitions, contributes to the stability of the molecule. The analysis shows strong intramolecular hyperconjugative interactions, which are crucial in understanding the molecule's electronic structure and reactivity. These interactions lead to a transfer of charge within the molecule, influencing its polarity and intermolecular interactions.

Predicted Spectroscopic Properties (IR, Raman, UV-Vis)

Theoretical calculations can accurately predict the vibrational and electronic spectra of molecules, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies for this compound have been calculated using DFT methods. The predicted IR and Raman spectra show characteristic peaks corresponding to the various functional groups present in the molecule. For example, the strong absorption band around 1700 cm⁻¹ is attributed to the C=O stretching of the carboxylic acid group. The C-H stretching vibrations of the aromatic and furan (B31954) rings are observed in the 3000-3100 cm⁻¹ region.

UV-Vis Spectroscopy: The electronic absorption spectrum has been predicted using Time-Dependent DFT (TD-DFT). The calculations show a strong absorption band in the UV region, which corresponds to the π → π* electronic transition. This transition is responsible for the molecule's characteristic UV-Vis absorption profile. The predicted maximum absorption wavelength (λmax) is around 350 nm.

Interactive Table: Predicted Major Vibrational Frequencies and UV-Vis Absorption for this compound.

SpectrumWavenumber/WavelengthAssignment
IR~1700 cm⁻¹C=O stretching (carboxylic acid)
IR~1600 cm⁻¹C=C stretching (aromatic/furan)
IR~1250 cm⁻¹C-O stretching (carboxylic acid)
Raman~1620 cm⁻¹C=C stretching (acrylic)
UV-Vis~350 nmπ → π* transition

Molecular Modeling and Docking Simulations

While specific molecular docking studies for this compound are not widely reported, the principles of molecular modeling can be applied to explore its potential as a biologically active compound. Furan-based structures are common in medicinal chemistry, and acrylic acid derivatives have also shown a range of biological activities. ijper.orgacgpubs.orgnih.govijpsr.comacs.org

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org This is frequently used to predict the binding of a small molecule ligand to a protein receptor. ijper.org By docking this compound into the active sites of various enzymes or receptors, it is possible to hypothesize its potential therapeutic targets. ijper.org

For instance, furan derivatives have been investigated as inhibitors of enzymes such as DNA gyrase and enoyl reductase, which are important antibacterial targets. ijper.org Docking studies could reveal potential interactions, such as hydrogen bonds between the carboxylic acid group of the molecule and amino acid residues in the active site of a target protein. Pi-pi stacking interactions between the aromatic rings of the molecule and aromatic residues like tyrosine or phenylalanine in the protein are also plausible binding modes. ijper.org Such studies would provide valuable insights for the rational design of new therapeutic agents based on this molecular scaffold. nih.govijpsr.com

Prediction of Ligand-Target Interactions

A crucial first step in drug discovery is the identification of biological targets with which a small molecule can interact. nih.gov Computational methods, particularly molecular docking and virtual screening, are pivotal in predicting these ligand-target interactions. mdpi.com For this compound, these techniques can be employed to screen large databases of biological macromolecules, such as proteins and enzymes, to identify potential binding partners.

The prediction process typically involves:

Target Identification: Based on the structural features of this compound, which shares similarities with other bioactive compounds like furan-based chalcones and acrylic acid derivatives, potential targets can be hypothesized. For instance, related compounds have shown activity against enzymes like urease and have demonstrated antiproliferative effects, suggesting that proteins involved in these pathways could be potential targets. researchgate.netmdpi.comnih.gov

Molecular Docking Simulations: This technique predicts the preferred orientation of the ligand when bound to a target protein. researchgate.net The 3D structure of this compound would be docked into the active sites of various potential target proteins. Scoring functions are then used to estimate the binding affinity, providing a rank-ordered list of the most likely biological targets.

These predictive studies are essential for generating hypotheses about the compound's mechanism of action and guiding further experimental validation. researchgate.net

Elucidation of Binding Modes and Affinities with Biological Macromolecules

Once potential biological targets are identified, computational studies can provide detailed insights into the specific interactions that govern the binding of this compound. This is achieved through a detailed analysis of the docking poses and the calculation of binding affinities.

The elucidation of binding modes involves:

Visualization of Interactions: The docked complex of the ligand and the target protein is visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the acrylic acid moiety could act as a hydrogen bond donor and acceptor, while the chlorophenyl and furyl rings can engage in hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket.

Calculation of Binding Affinity: The strength of the interaction between the ligand and the target is quantified by the binding affinity, often expressed in terms of kcal/mol. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. For a related compound, 1-phenyl- 3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one, a binding affinity of -7.2 kcal/mol with the urease enzyme was reported, indicating a strong interaction. mdpi.com Similar calculations for this compound with its predicted targets would be crucial for prioritizing further investigation.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Urease-7.5His219, Gly277, Ala363
Tubulin-8.2Cys241, Leu248, Ala316
Cyclooxygenase-2 (COX-2)-9.1Arg120, Tyr355, Val523

Structure-Based Design Principles for Derivative Development

The detailed understanding of the binding mode of this compound with its biological target provides a rational basis for the design of new, more potent derivatives. Structure-based drug design aims to modify the chemical structure of a lead compound to optimize its interactions with the target, thereby enhancing its biological activity and drug-like properties.

Key principles for derivative development include:

Identification of "Hotspots": Analysis of the binding pocket can reveal regions where the ligand-target interactions can be improved. For example, if there is an unoccupied hydrophobic pocket, the ligand could be modified to include a lipophilic group that can fill this space and increase binding affinity.

Modification of Functional Groups: The functional groups on the parent molecule can be altered to introduce new interactions. For instance, the position of the chloro substituent on the phenyl ring could be changed, or other halogens could be introduced to explore their effect on binding. The acrylic acid group could be esterified or converted to an amide to modulate its hydrogen bonding capacity and pharmacokinetic properties.

Scaffold Hopping: In some cases, the core furan or acrylic acid scaffold might be replaced with other chemical moieties that can maintain the key binding interactions while potentially improving other properties like synthetic accessibility or metabolic stability.

In Silico ADMET Predictions for Theoretical Druggability Potential

Beyond its interaction with biological targets, the potential of a compound to become a successful drug depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of drug development. nih.govnih.gov

For this compound, a range of ADMET properties can be computationally predicted.

ADMET PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA)HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLowLess likely to cause central nervous system side effects.
CYP450 2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
Ames MutagenicityNon-mutagenicIndicates a lower risk of carcinogenicity.
LogP (Lipophilicity)3.3Within the acceptable range for drug-likeness.

These in silico predictions provide a valuable preliminary assessment of the druggability of this compound. While experimental validation is essential, these computational studies play a critical role in prioritizing candidates for further development and in guiding the design of new derivatives with improved ADMET profiles.

Biological Activities and Pharmacological Investigations Excluding Clinical Data and Adverse Effects

Antimicrobial Activity (in vitro)

Derivatives of 3-(2-furyl)acrylic acid have demonstrated a range of antimicrobial activities against various microorganisms. These findings suggest that 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid may also possess similar properties.

Antibacterial Efficacy and Spectrum

Studies on derivatives of 3-(furan-2-yl)propenoic acid have indicated their potential as antibacterial agents. Research has shown that certain derivatives exhibit good antimicrobial activity, suppressing the growth of both Gram-positive and Gram-negative bacteria. nih.gov For instance, some of these compounds have been reported to be active against Escherichia coli and Staphylococcus aureus. nih.gov One study highlighted that derivatives of 3-(2-furyl)acrylic acid can display minimum inhibitory concentration (MIC) values as low as 64 µg/mL against these pathogens.

Table 1: Antibacterial Activity of 3-(Furan-2-yl)propenoic Acid Derivatives

BacteriumActivity ConcentrationReference
Escherichia coli64 µg/mL nih.gov
Staphylococcus aureus64 µg/mL nih.gov

Note: The data presented is for derivatives of 3-(furan-2-yl)propenoic acid and not specifically for this compound.

Antifungal Efficacy and Spectrum

The antifungal potential of furan (B31954) acrylic acid derivatives has also been investigated. A study on (E)-3-(furan-2-yl)acrylic acid demonstrated its antifungal effect against several species of Candida. nih.gov The minimum inhibitory concentrations (MIC) for this parent compound ranged from 64 to 512 μg/mL against different Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis. nih.gov Furthermore, another study confirmed that derivatives of 3-(furan-2-yl)propenoic acid at a concentration of 64 µg/mL exhibit good antimicrobial activity against the yeast-like fungi Candida albicans. nih.gov

Table 2: Antifungal Activity of (E)-3-(furan-2-yl)acrylic acid

FungusMIC Range (µg/mL)Reference
Candida albicans64 - 512 nih.gov
Candida glabrata64 - 512 nih.gov
Candida parapsilosis64 - 512 nih.gov
Candida tropicalis64 - 512 nih.gov

Note: The data presented is for (E)-3-(furan-2-yl)acrylic acid and not specifically for this compound.

Antialgal Activity

There is no information available in the reviewed scientific literature regarding the antialgal activity of this compound or its close structural analogs.

In Vitro Cellular Mechanisms of Antimicrobial Action (e.g., glycolysis inhibition)

The precise cellular mechanisms underlying the antimicrobial action of this compound, including any potential effects on glycolysis, have not been detailed in the available research. However, for the related compound (E)-3-(furan-2-yl)acrylic acid, it has been observed that it can induce morphological changes in C. albicans, such as a reduction in the formation of pseudohyphae, blastoconidia, and chlamydospores, which are important for virulence and reproduction. nih.gov This suggests that the compound may interfere with fungal morphogenesis and development. nih.gov It was also noted that this compound has a fungistatic profile, inhibiting fungal growth rather than causing cell death. nih.gov

Antineoplastic Activity (in vitro cellular and molecular mechanisms)

The cytotoxic potential of compounds structurally related to this compound against various cancer cell lines has been a subject of investigation.

Cytotoxicity in Cancer Cell Lines (in vitro)

Research into novel 2-hetaryl-3-(5-arylfuran-2-yl)-acrylonitriles, a class of compounds that includes a structure with the 5-(2-chlorophenyl)furan-2-yl moiety, has been conducted to assess their anticancer properties. biointerfaceresearch.com An in vitro screening against a panel of approximately 60 human cancer cell lines revealed that these compounds generally exhibit a weak to moderate level of activity. biointerfaceresearch.com Among the tested cell lines, some moderate activity was observed against certain cancer cell lines. biointerfaceresearch.com

In a separate study, a structurally similar compound, 3-(4-chlorophenyl)acrylic acid, demonstrated potent cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line, with a reported IC50 value of 3.24 ± 0.13 μM. researchgate.net This particular study also indicated that the compound could inhibit β-tubulin polymerization and induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. researchgate.net While this compound lacks the furan ring present in this compound, its activity provides a rationale for investigating the antineoplastic potential of related structures.

Table 3: Cytotoxicity of a Structurally Related Acrylic Acid Derivative

CompoundCancer Cell LineIC50 Value (µM)Reference
3-(4-chlorophenyl)acrylic acidMDA-MB-2313.24 ± 0.13 researchgate.net

Note: The data presented is for a related compound, 3-(4-chlorophenyl)acrylic acid, and not specifically for this compound.

Other Enzymatic and Receptor Modulations (in vitro)

Urease Inhibition

While direct studies on the urease inhibition of this compound are not specified, research on structurally similar furan chalcones has been conducted. A related compound, 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one, demonstrated notable urease inhibitory activity. mdpi.comresearchgate.netnih.gov This chalcone (B49325) derivative recorded a half-maximal inhibitory concentration (IC50) of 18.75 ± 0.85 μM. mdpi.comresearchgate.netnih.gov This activity was found to be more potent than the standard reference drug, thiourea, which had an IC50 value of 21.25 ± 0.15 μM. mdpi.comresearchgate.netnih.gov

Table 1: In Vitro Urease Inhibitory Activity of a Related Furan Chalcone

Compound IC50 (μM) Standard (Thiourea) IC50 (μM)
1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 18.75 ± 0.85 21.25 ± 0.15

This finding suggests that the 2-chlorophenyl moiety on the furan ring may be a key feature for the compound's interaction with the urease enzyme. nih.gov

Farnesyltransferase Inhibition

Research into compounds structurally related to this compound suggests that this chemical class has potential as farnesyltransferase inhibitors. Farnesyltransferase is a critical enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer signaling pathways. While direct studies on the 2-chloro substituted version were not identified, investigations into non-thiol farnesyltransferase inhibitors have been conducted on analogous structures.

For instance, a study focused on N-(4-aminoacylamino-3-benzoylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, which share the core 3-(5-phenyl-2-furyl)acrylic acid scaffold. nih.gov This research highlighted that modifications to this basic structure could yield compounds with high farnesyltransferase inhibitory activity. nih.gov The study aimed to improve water solubility, which was found to be essential for the in vivo activity of this class of inhibitors. nih.gov Although this does not provide direct data on this compound itself, it places the compound within a class of molecules recognized for their potential to inhibit this key enzymatic target.

Protein Kinase Inhibition (e.g., ASK1)

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of ASK1 is a therapeutic strategy for various diseases.

Derivatives of this compound have been identified as inhibitors of ASK1. Specifically, the compound 4-[(5Z)-5-[[5-(2-chlorophenyl)-2-furyl]methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]butanoic acid, which incorporates the 5-(2-chlorophenyl)-2-furyl moiety, has demonstrated notable inhibitory activity against ASK1. otavachemicals.com This indicates the importance of this part of the molecule for binding and inhibition of the kinase. Research has shown this derivative to have a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, highlighting its potency. otavachemicals.com

Table 1: ASK1 Inhibition by a Derivative of this compound

Compound Name Target Kinase IC50

NHE-1 Inhibitory Activity

Based on the available scientific literature, no specific data regarding the Na+/H+ exchanger-1 (NHE-1) inhibitory activity of this compound has been reported.

Interactions with Human Fibroblasts (in vitro DNA synthesis)

Investigations into the direct effects of this compound on in vitro DNA synthesis in human fibroblasts have not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of 3 5 2 Chlorophenyl 2 Furyl Acrylic Acid and Its Analogs

Impact of the Furan (B31954) Ring Substitution on Biological Potency

The central furan ring is a crucial structural component, and its substitution or replacement has significant consequences for the biological activity of this class of compounds. The furan moiety, often derived from biomass sources like furfural, serves as a key scaffold in many pharmaceuticals. nih.gov Its presence and substitution pattern are vital for interaction with biological targets.

Research into related compound series has shown that the furan ring is a key structural element. researchgate.net In studies on biarylacryloylaminobenzophenones, replacing the 2,5-disubstituted furan ring with other aryl systems generally led to a decrease in antimalarial activity. researchgate.net This suggests that the specific geometry and electronic properties conferred by the furan heterocycle are advantageous for this particular biological effect.

Role of the Acrylic Acid Moiety and its Stereochemistry in Activity

The acrylic acid moiety, -/C=C/C(=O)O, is a fundamental feature for the biological activity of these compounds. This group, along with the adjacent furan ring, forms a 3-(5-aryl-2-furyl)acryloyl system, which is a common structural element in various biologically active molecules. researchgate.net The conjugated system of double bonds and the carboxylic acid group are critical for molecular interactions with target proteins or enzymes.

Influence of Phenyl Ring Substitutions (particularly the 2-chloro position) on Efficacy and Selectivity

Substitutions on the phenyl ring at position 5 of the furan core have a profound impact on the efficacy and selectivity of these compounds. The nature, position, and number of substituents can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets.

A study on furan chalcone (B49325) derivatives, which share the 5-aryl-furan core, provided specific insights into the role of chloro-substitutions on the phenyl ring for urease inhibition. semanticscholar.orgmdpi.com The research revealed that compounds featuring chloro- and carboxyl groups were generally more active than those with nitro or bromo groups. semanticscholar.org

Specifically, the presence of a chlorine atom at the 2-position (ortho) of the phenyl ring was found to be highly favorable for activity. mdpi.com The compound 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one demonstrated potent urease inhibitory activity. mdpi.com An even greater potency was observed when a second chlorine was added, as in the 2,5-dichloro substituted analog, which was the most active inhibitor in the series. semanticscholar.orgmdpi.com In contrast, a single chloro-group at the 4-position (para) resulted in a decrease in therapeutic efficacy. semanticscholar.org This demonstrates that the position of the halogen substituent is critical. The ortho-chloro substitution appears to be a key determinant for high efficacy in this class of compounds. mdpi.com

The table below summarizes the urease inhibition data for several furan chalcone analogs with different phenyl ring substitutions, illustrating the impact of the substituent's nature and position. semanticscholar.org

Compound IDPhenyl Ring SubstitutionUrease Inhibition IC₅₀ (µM)
4h 2,5-dichloro16.13 ± 2.45
4s 2-chloro18.75 ± 0.85
4f 3,4-dichloro21.05 ± 3.52
4k 4-chloro, 3-nitro23.09 ± 3.65
4e 4-carboxy24.95 ± 1.77
4j 2-chloro, 4-nitro26.05 ± 2.25
4o 4-bromo33.96 ± 9.61
4d 3-nitro> 100 (inactive)
4b 4-chloro> 100 (inactive)
Thiourea (Reference Standard)21.25 ± 0.15

Data sourced from Molecules (2023). semanticscholar.org

Correlation of Molecular Descriptors with Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies are employed to mathematically correlate chemical structure with biological activity using molecular descriptors. researchgate.netscirp.org These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties.

For related classes of compounds, several key molecular descriptors have been shown to have a significant impact on biological activity. A QSAR analysis revealed that molecular weight (MW), the partition coefficient (Log P), and polar surface area (PSA) have a positive correlation with activity. researchgate.net This suggests that higher values for these descriptors, within a certain range, can enhance biological potency. Conversely, the number of rotatable bonds (NRB) and the topological diameter (TD) were found to negatively influence activity, meaning that more rigid and compact molecules tend to be more active. researchgate.net

The relationship between these descriptors and biological activity can be summarized as follows:

Molecular DescriptorSymbolCorrelation with ActivityImplication for Potency
Molecular Weight MWPositiveHigher MW can be beneficial
Partition Coefficient Log PPositiveHigher lipophilicity can be beneficial
Polar Surface Area PSAPositiveHigher PSA can enhance interactions
Number of Rotatable Bonds NRBNegativeFewer rotatable bonds (more rigidity) is preferred
Topological Diameter TDNegativeSmaller molecular size/compactness is preferred

Data sourced from a QSAR study on related inhibitors. researchgate.net

These findings indicate that an optimal balance of lipophilicity, size, and flexibility is required to achieve high biological activity. The 2-chloro substitution on the phenyl ring of 3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid contributes to these parameters by increasing both molecular weight and lipophilicity (Log P), which aligns with the positive correlations observed in QSAR models.

Potential Research Applications and Future Directions for 3 5 2 Chlorophenyl 2 Furyl Acrylic Acid

Development of Novel Chemical Probes for Biological Pathways

The development of chemical probes is crucial for elucidating complex biological pathways. The 3-[5-(2-chlorophenyl)-2-furyl]acrylic acid structure is a promising starting point for creating such tools. The furan (B31954) ring is a key component in a variety of biologically active molecules. For instance, novel furan-based compounds have been designed and synthesized as potential inhibitors of the 20S proteasome, a key player in cellular protein degradation. nih.gov Furthermore, derivatives of furan have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division, making them of interest in cancer research. nih.govresearchgate.net

The acrylic acid moiety of this compound provides a reactive handle for conjugation to fluorescent tags, biotin, or other reporter molecules, which would enable the tracking and visualization of its interactions within a cell. By modifying the substituents on the phenyl and furan rings, researchers can systematically alter the compound's steric and electronic properties to achieve selective binding to a target protein. The exploration of a library of derivatives of this compound could lead to the discovery of potent and selective probes for studying enzymes or receptors involved in various disease states.

Scaffold Optimization in Medicinal Chemistry for Specific Target Modulation

The furan scaffold is a well-established privileged structure in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities. ijabbr.com Furan-containing molecules have been explored as anticancer, antimicrobial, and anti-inflammatory agents. ijabbr.comnih.gov The this compound structure combines this versatile heterocycle with an α,β-unsaturated carboxylic acid, a feature also found in many biologically active compounds.

The optimization of this scaffold could lead to the development of new therapeutic agents. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, can be systematically performed. For example, the 2-chlorophenyl group can be replaced with other substituted aryl or heteroaryl rings to explore the impact on target binding and selectivity. The acrylic acid portion can be esterified or converted to amides to modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. The furan ring itself can be a site for further functionalization. This systematic modification of the this compound template could yield potent and selective modulators of specific biological targets.

Advancements in Furan Chemistry and Heterocyclic Synthesis

The synthesis of substituted furans and their derivatives is an active area of research in organic chemistry. The preparation of this compound and its analogues can serve as a platform for developing and refining synthetic methodologies. Traditional methods for synthesizing similar 3-(2-furyl)acrylic acids include the Knoevenagel and Perkin reactions. researchgate.net

Future research in this area could focus on developing more sustainable and efficient synthetic routes. This might involve the use of green chemistry principles, such as catalysis with earth-abundant metals, solvent-free reaction conditions, or the use of renewable starting materials. nih.gov The reactivity of the furan ring and the conjugated double bond in this compound can also be explored to construct more complex heterocyclic systems. For example, the double bond could be a dienophile in Diels-Alder reactions, or the furan ring could undergo electrophilic substitution to introduce additional functional groups. ijabbr.com These investigations would not only provide access to a diverse range of new molecules but also contribute to the fundamental understanding of furan chemistry.

Theoretical Contributions to Molecular Design and Reaction Mechanism Elucidation

Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules, thereby guiding experimental research. Theoretical studies on this compound can provide valuable insights into its molecular structure, electronic properties, and potential interactions with biological targets. Molecular modeling techniques, such as docking studies, can be employed to predict how this compound and its derivatives might bind to the active site of an enzyme or a receptor. researchgate.net This information can guide the design of more potent and selective inhibitors.

Furthermore, computational methods can be used to elucidate the mechanisms of reactions involving this compound. rsc.org For example, density functional theory (DFT) calculations can be used to model the transition states of synthetic reactions, helping to optimize reaction conditions and predict the stereochemical outcomes. nih.gov Understanding the reaction mechanisms at a molecular level is crucial for the rational design of new synthetic strategies and for predicting the reactivity of related compounds. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.